molecular formula C9H10N2O B3018250 (2-Methyl-2H-indazol-4-yl)methanol CAS No. 107999-26-8; 1079992-60-1

(2-Methyl-2H-indazol-4-yl)methanol

Cat. No.: B3018250
CAS No.: 107999-26-8; 1079992-60-1
M. Wt: 162.192
InChI Key: GCNFPEFJWKQKAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Methyl-2H-indazol-4-yl)methanol (CAS: 1079992-60-1) is an indazole derivative with a hydroxymethyl group at position 4 and a methyl group at position 2 of the indazole ring (C₉H₁₀N₂O, MW: 162.19 g/mol) . This compound is commercially available (95% purity) and is utilized in pharmaceutical research, particularly in the development of kinase inhibitors and anticancer agents, as suggested by its structural similarity to pazopanib derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylindazol-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-11-5-8-7(6-12)3-2-4-9(8)10-11/h2-5,12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNFPEFJWKQKAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C2C(=N1)C=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of (2-Methyl-2H-indazol-4-yl)methanol and Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Groups
This compound Indazole 2-methyl, 4-hydroxymethyl C₉H₁₀N₂O 162.19 Hydroxymethyl, Methyl
N-(2-Chloropyrimidin-4-yl)-2-methyl-2H-indazol-6-amine methanol monosolvate Indazole 2-methyl, 6-(chloropyrimidinyl amine) C₁₅H₁₄ClN₆O 329.77 Chloropyrimidinyl, Amine
5-Methyl-2-phenyl-1H-imidazole-4-methanol Imidazole 5-methyl, 4-hydroxymethyl, 2-phenyl C₁₁H₁₂N₂O 188.23 Phenyl, Hydroxymethyl
(2-Benzyl-1H-imidazol-4-yl)methanol Imidazole 2-benzyl, 4-hydroxymethyl C₁₁H₁₂N₂O 188.23 Benzyl, Hydroxymethyl

Key Observations :

  • Core Heterocycles : Indazole derivatives exhibit fused aromatic systems, enhancing planarity and binding affinity to hydrophobic pockets in proteins compared to imidazole derivatives .
  • Chloropyrimidinyl groups in the indazole derivative (Table 1, row 2) introduce electronegative moieties, favoring interactions with kinase ATP-binding sites .

Key Observations :

  • Indazole derivatives often require multi-step synthesis involving hydrazine intermediates or transition-metal catalysis, whereas imidazole derivatives are synthesized via simpler condensations .
  • Hydroxymethyl groups in both indazole and imidazole derivatives enable derivatization (e.g., esterification), but indazole’s fused ring system may limit regioselectivity in reactions .

Physicochemical Properties

  • Solubility: Indazole derivatives generally show lower aqueous solubility than imidazoles due to larger aromatic systems. However, this compound’s hydroxymethyl group mitigates this .
  • Thermal Stability : Imidazole derivatives with electron-withdrawing groups (e.g., nitro) decompose at lower temperatures (~150°C) compared to indazoles (~200°C) .

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